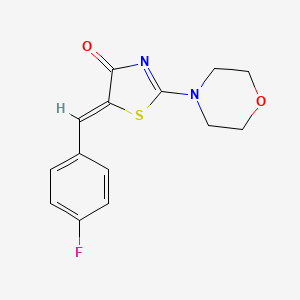![molecular formula C16H25N5O B5518559 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5518559.png)
1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine often involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, the desired oxadiazole derivatives. One method described involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to achieve the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
The structural elucidation of related compounds is achieved through modern spectroscopic techniques. The molecular structure is often confirmed using 1H-NMR, IR, and mass spectral data, providing insights into the compound's chemical environment and molecular interactions (Khalid et al., 2016).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, leading to the formation of derivatives with potential biological activities. The specific chemical reactions and properties depend on the functional groups present in the compound, which can interact with biological targets through mechanisms such as enzyme inhibition or receptor binding (Krasavin et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems. These properties can be determined through X-ray diffraction studies and other physical measurements (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, play a significant role in the compound's biological activities and potential applications. Studies involving the synthesis and evaluation of derivatives provide insights into the chemical behavior and modifications that can enhance biological activity or specificity (Rehman et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharma Market Reflection
- A study discussed various derivatives, including azetidine, pyrrolidine, and piperidine, with potential applications as alpha-subtype selective 5-HT-1D receptor agonists, useful in migraine treatment (Habernickel, 2001).
Antimicrobial Activity
- Piperidine or pyrrolidine ring-containing 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibit strong antimicrobial activity, with a study focusing on the synthesis and structure-activity relationship of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Spectral Analysis
- Research on the synthesis, spectral analysis, and anti-bacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented antibacterial activity (Khalid et al., 2016).
Dopamine D-2 and Serotonin 5-HT2 Antagonists
- A study synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles with piperidinyl substitutions, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential applications in neurology (Perregaard et al., 1992).
Anticancer Agent Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated for their potential as anticancer agents, with some compounds showing strong anticancer activity (Rehman et al., 2018).
Antidiabetic Compound Studies
- Piperazine derivatives were identified as new antidiabetic compounds, with specific modifications enhancing their efficacy and potential as clinical candidates for diabetes management (Le Bihan et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[4-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-12(2)10-15-18-14(19-22-15)11-21-7-4-13(5-8-21)16-17-6-9-20(16)3/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDEZKCYRFHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CCC(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)

![5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)
![N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)